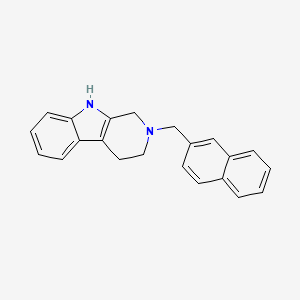![molecular formula C19H30N2O B6046934 2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6046934.png)
2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol, also known as SB-334867, is a selective antagonist of the orexin-1 receptor. Orexin-1 receptor is a G-protein-coupled receptor that is involved in the regulation of sleep-wake cycles, appetite, and energy expenditure. SB-334867 has been extensively studied for its potential therapeutic applications in various diseases, including obesity, addiction, and sleep disorders.
Mecanismo De Acción
2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol acts as a selective antagonist of the orexin-1 receptor, which is primarily expressed in the lateral hypothalamus. Orexin-1 receptor activation promotes wakefulness and increases energy expenditure, while its inhibition promotes sleep and reduces food intake. 2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol blocks the binding of orexin-A to the orexin-1 receptor, thereby inhibiting its downstream signaling pathways.
Biochemical and physiological effects
2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol has been shown to have various biochemical and physiological effects in animal models. For example, 2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol can reduce food intake and body weight by inhibiting orexin-1 receptor-mediated signaling pathways in the hypothalamus. 2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol can also attenuate drug seeking behavior by reducing the rewarding effects of drugs of abuse. In addition, 2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol has been shown to promote sleep and reduce anxiety in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol has several advantages for lab experiments. It is a highly selective antagonist of the orexin-1 receptor, which allows for specific targeting of this receptor in various physiological and pathological processes. 2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol is also relatively stable and can be easily synthesized in high purity. However, one limitation of 2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol. One area of interest is the development of more potent and selective orexin-1 receptor antagonists for therapeutic applications. Another area of interest is the investigation of the role of orexin-1 receptor in other physiological and pathological processes, such as pain modulation and immune function. Finally, the potential use of 2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol in human clinical trials for the treatment of obesity, addiction, and sleep disorders warrants further investigation.
Métodos De Síntesis
The synthesis of 2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol involves the condensation of 4-cyclopentyl-1-(2-methylbenzyl)piperazine with 2-hydroxyethyl bromide in the presence of potassium carbonate. The resulting product is then purified by column chromatography to obtain 2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol in high purity.
Aplicaciones Científicas De Investigación
2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol has been widely used in scientific research to investigate the role of orexin-1 receptor in various physiological and pathological processes. For example, studies have shown that 2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol can reduce food intake and body weight in animal models of obesity. 2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol has also been shown to attenuate drug seeking behavior in animal models of addiction. In addition, 2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol has been used to study the role of orexin-1 receptor in the regulation of sleep-wake cycles and anxiety.
Propiedades
IUPAC Name |
2-[4-cyclopentyl-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-16-6-2-3-7-17(16)14-20-11-12-21(15-19(20)10-13-22)18-8-4-5-9-18/h2-3,6-7,18-19,22H,4-5,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVXMZGFQXUOEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2CCO)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6046872.png)
![(5-chloro-2-methoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone](/img/structure/B6046878.png)
![2-(4-chloro-2-methylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B6046889.png)
![1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-3-(methoxymethyl)pyrrolidine](/img/structure/B6046890.png)
![N'-[(4-chlorophenyl)acetyl]-1-hydroxy-2-naphthohydrazide](/img/structure/B6046896.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6046899.png)
![methyl 3-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6046904.png)

![4-[(methylthio)acetyl]-2-(1-naphthylmethyl)morpholine](/img/structure/B6046910.png)
![1-(1-azocanyl)-3-(2-methoxy-5-{[4-(methoxymethyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6046912.png)
![N-{[1-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)piperidin-3-yl]methyl}thiophene-2-sulfonamide](/img/structure/B6046928.png)
![1-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpiperazine](/img/structure/B6046950.png)